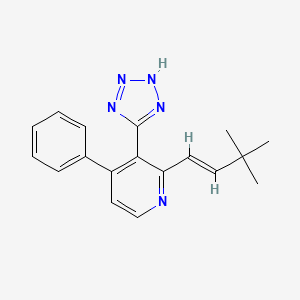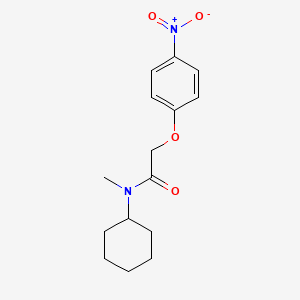
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bromodimethoxy benzyl piperazines involves the formation of regioisomeric structures. These compounds are typically synthesized and their analytical profiles evaluated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) (Abdel-Hay, Deruiter, & Clark, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed through various spectroscopic methods. For instance, similar compounds have their structures confirmed by FTIR, NMR, HRMS, and X-ray single crystal diffraction (Chen et al., 2021). These techniques provide detailed insights into the molecular arrangement and conformation of the compound.
科学的研究の応用
Synthesis and Characterization
N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is related to a class of compounds that have been studied for their unique chemical properties and potential applications in scientific research. For instance, the synthesis and characterization of similar compounds have been explored to develop bifunctional tetraaza macrocycles, which are important in the creation of poly(amino carboxylate) chelating agents. These agents are valuable in various scientific fields, including medicinal chemistry and materials science (McMurry et al., 1992).
Applications in Heterocyclic Chemistry
The compound's structural features make it a potential candidate for the synthesis of new heterocyclic compounds, as demonstrated by research into thieno[2,3-b][1,6]naphthyridines and related compounds. Such heterocyclic compounds have diverse applications, ranging from pharmaceuticals to materials science (Geies et al., 1993).
Fluorescent Probes and Sensors
The chemical structure of N-(2-bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine suggests its potential utility in the development of fluorescent probes for protons, which are important tools in biological and chemical sensing. Research into similar naphthalimide derivatives has shown significant increases in fluorescent intensity in response to pH changes, indicating the potential for this compound in pH sensing applications (Xiang-feng & Yuan-yuan, 2005).
Coordination Chemistry
The compound's structural framework, featuring a piperazine ring and a bromobenzylidene group, makes it suitable for coordination chemistry studies. This area of research involves the creation of metal complexes that have applications in catalysis, material science, and as precursors for the synthesis of more complex structures (Amudha et al., 1999).
Antimicrobial Studies
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial properties. The presence of bromo- and naphthyl groups in conjunction with a piperazine ring has been found to confer promising antimicrobial activity, indicating potential research applications in the development of new antimicrobial agents (Mayekar et al., 2011).
特性
IUPAC Name |
(E)-1-(2-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGUTYJRRHBKG-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)


![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)
